4-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide
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Overview
Description
4-[1-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-[(FURAN-2-YL)METHYL]BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a furan ring, which adds to its chemical versatility.
Preparation Methods
The synthesis of 4-[1-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-[(FURAN-2-YL)METHYL]BUTANAMIDE involves multiple steps, including the formation of the quinazolinone core and the attachment of the furan ring. The synthetic route typically starts with the preparation of the quinazolinone intermediate, followed by the introduction of the furan moiety through a series of coupling reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the furan ring can interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and furan-containing molecules. Compared to these compounds, 4-[1-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-[(FURAN-2-YL)METHYL]BUTANAMIDE is unique due to its specific combination of functional groups and structural features. Similar compounds include:
- Quinazolinone derivatives with different substituents.
- Furan-containing molecules with various functional groups.
This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H32N4O7 |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
4-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide |
InChI |
InChI=1S/C29H32N4O7/c1-38-24-12-11-20(17-25(24)39-2)13-14-30-27(35)19-33-23-9-4-3-8-22(23)28(36)32(29(33)37)15-5-10-26(34)31-18-21-7-6-16-40-21/h3-4,6-9,11-12,16-17H,5,10,13-15,18-19H2,1-2H3,(H,30,35)(H,31,34) |
InChI Key |
FLCPXCPMSXBZHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CO4)OC |
Origin of Product |
United States |
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